N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
Overview
Description
“N-(3-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The molecule also features a thiazole ring, a nitro group, and an aromatic amine, which are all functional groups often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, a nitro group, and an aromatic amine. These functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, the nitro group could undergo reduction to form an amine, and the amine could react with acids to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, and the aromatic rings could contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[2-(3-nitroanilino)-1,3-thiazol-4-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-21(15-6-2-1-3-7-15)23-17-9-4-8-16(12-17)20-14-30-22(25-20)24-18-10-5-11-19(13-18)26(28)29/h1-14H,(H,23,27)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYNVKNIWVTBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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